Ac-Arg-Nh2 Salt

Description

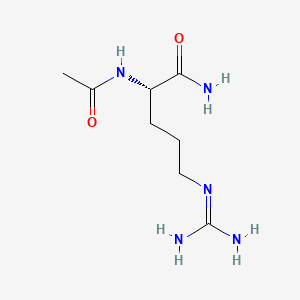

Structure

3D Structure

Properties

CAS No. |

64365-27-1; 88530-28-3 |

|---|---|

Molecular Formula |

C8H17N5O2 |

Molecular Weight |

215.257 |

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H17N5O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12)/t6-/m0/s1 |

InChI Key |

ZWAIIHKSWHGLFY-LURJTMIESA-N |

SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Physicochemical Profiling of Ac-Arg-NH2 Salts

[1]

Executive Summary

N-alpha-Acetyl-L-arginine amide (Ac-Arg-NH2) represents a minimalist structural mimetic of the arginine residue within a peptide backbone.[1] By blocking both the N-terminus (acetylation) and C-terminus (amidation), this molecule isolates the physicochemical contributions of the guanidino side chain and the peptide bond environment without the interference of terminal zwitterions.[1]

This guide provides a rigorous technical analysis of Ac-Arg-NH2 salts, focusing on their chemical architecture, solid-phase synthesis protocols, and critical role as reference substrates in serine protease kinetics (specifically Trypsin).[1] It addresses the ambiguity surrounding salt forms (Acetate vs. Hydrochloride) and provides self-validating analytical methods for researchers.[1]

Molecular Architecture & Salt Stoichiometry

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: (2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide[1]

-

Molecular Formula (Free Base): C₈H₁₇N₅O₂[1]

-

Molecular Weight (Free Base): 215.25 g/mol [1]

Salt Forms and Counterion Selection

In research and pharmaceutical applications, Ac-Arg-NH2 is rarely used as a free base due to the high basicity of the guanidino group (pKa ~13.8).[1] It is supplied as a salt to ensure stability and solubility.[3]

| Feature | Acetate Salt (AcOH) | Hydrochloride Salt (HCl) |

| CAS Number | 88530-28-3 (Primary Commercial ID) | Often indexed under 155-84-0 (Parent) or custom |

| Stoichiometry | 1:1 (Base : Acetate) | 1:1 (Base : Chloride) |

| MW (Salt) | ~275.3 g/mol | ~251.7 g/mol |

| pH (1% aq) | ~6.0 - 7.0 (Buffered capacity) | ~4.0 - 5.5 (Acidic) |

| Lyophilization | Forms stable, elegant cakes.[1][4] | Hygroscopic; often "fluffy" or sticky. |

| Primary Use | Biological assays, cell culture (non-toxic). | Crystallography, harsh chemical stability studies. |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the protecting groups that mimic the peptide bond and the ionic interaction with the counterion.

Figure 1: Structural connectivity of Ac-Arg-NH2 showing the N-terminal acetylation and C-terminal amidation that simulate a protein environment, alongside the critical guanidino-counterion interaction.[1]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[1][8]

While solution-phase synthesis is possible, the Rink Amide Resin SPPS approach is the industry standard for high-purity production of Ac-Arg-NH2.[1] This method guarantees the C-terminal amide functionality.[1]

Reagents & Materials[1][9]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1]

-

Amino Acid: Fmoc-Arg(Pbf)-OH (Pbf protects the side chain).[1]

-

Coupling: HBTU/DIEA or DIC/Oxyma.

-

N-Capping: Acetic Anhydride (Ac₂O) / Pyridine.[1]

-

Cleavage: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[1]

Step-by-Step Workflow

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF to remove the Fmoc group from the linker.

-

Coupling: React Fmoc-Arg(Pbf)-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 45 mins.

-

Fmoc Removal: Remove the N-terminal Fmoc group (20% Piperidine/DMF).[1]

-

Acetylation (Capping): React the free amine with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins. This installs the "Ac-" group.[1][2][5][6]

-

Global Cleavage: Treat resin with TFA cocktail for 2-3 hours. This simultaneously cleaves the peptide from the resin (yielding -NH2) and removes the Pbf side-chain protection.[1]

-

Precipitation: Precipitate crude peptide in cold diethyl ether.

Figure 2: SPPS workflow utilizing Rink Amide resin to ensure precise C-terminal amidation and side-chain integrity.[1]

Physicochemical & Analytical Profiling

Solubility & Stability

-

Water Solubility: >50 mg/mL. The salt is highly polar.

-

Organic Solvents: Soluble in Methanol, DMSO. Insoluble in Diethyl Ether, Hexane.

-

Stability: Hygroscopic. Store at -20°C in a desiccator. Aqueous solutions are stable for ~24h at 4°C but susceptible to microbial growth due to the arginine nitrogen source.

Analytical Characterization (Self-Validating Data)

To confirm the identity of Ac-Arg-NH2, compare experimental data against these standard parameters:

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[1]

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-10% B over 20 minutes (Highly polar, elutes very early).[1]

-

Detection: UV at 214 nm (Peptide bond).[1] Note: It has weak absorption at 280 nm due to lack of aromatic residues.

Proton NMR (D₂O, 400 MHz):

-

δ 1.95 ppm (s, 3H): Acetyl methyl group (Diagnostic singlet).[1]

-

δ 1.5 - 1.8 ppm (m, 4H): Arginine β and γ methylene protons.[1]

-

δ 3.15 ppm (t, 2H): Arginine δ methylene (adjacent to Guanidine).[1]

-

δ 4.25 ppm (dd, 1H): Alpha-proton.[1]

-

Note: Amide (NH) and Guanidine protons exchange with D₂O and are typically not visible.[1]

Functional Application: Trypsin Kinetics

Ac-Arg-NH2 is a specific substrate for Trypsin (EC 3.4.21.4).[1] It is used to probe the S1 binding pocket specificity without the complexity of longer peptide chains.

Mechanism of Action

Trypsin cleaves the peptide bond on the C-terminal side of Arginine (and Lysine).[1] For Ac-Arg-NH2, the cleavage site is the C-terminal amide.[1]

-

Reaction: Ac-Arg-NH2 + H₂O → Ac-Arg-OH + NH₃[1]

-

Detection: Unlike chromogenic substrates (e.g., BAPNA) which release yellow p-nitroaniline, Ac-Arg-NH2 hydrolysis releases ammonia.[1] This is monitored via:

Kinetic Parameters

-

Km (Michaelis Constant): Typically 0.5 – 2.0 mM .[1]

-

kcat (Turnover Number): ~50 - 100 s⁻¹.[1]

-

Interpretation: A low Km indicates high affinity of Trypsin for the Arg side chain, driven by the salt bridge between the substrate's Guanidine (positive) and the enzyme's Aspartate 189 (negative) in the S1 pocket.[1]

Figure 3: Mechanistic interaction showing the electrostatic stabilization of Ac-Arg-NH2 by Trypsin's Asp-189 residue, facilitating hydrolysis by Ser-195.[1][2][4][7]

References

-

Chemical Identity & Properties: PubChem.[2] Compound Summary for CID 51351777, N-alpha-Acetyl-L-arginine. National Library of Medicine. [Link][1]

-

Arginine pKa Determination: Fitch, C. A., et al. (2015).[1][8] Arginine: Its pKa value revisited. Protein Science, 24(5), 752–761.[1] [Link]

-

Trypsin Specificity: Evnin, L. B., et al. (1990).[1] Substrate specificity of trypsin investigated by using a genetic selection. PNAS, 87(17), 6659–6663.[1] [Link][1]

Sources

- 1. Ac-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 | C62H125N41O11 | CID 16138275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥98% (TLC), suitable for deacetylase assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 4. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]

- 5. Page loading... [guidechem.com]

- 6. N-ALPHA-ACETYL-L-ARGININE | 155-84-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-acetyl-L-arginine amide (Ac-Arg-NH2) Salts in Aqueous and Buffered Solutions

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of small molecules and peptides is paramount for experimental success and formulation development. N-acetyl-L-arginine amide (Ac-Arg-NH2) is a compound of interest in various biochemical and pharmaceutical applications. This guide provides a comprehensive overview of the solubility of its common salt forms in water and standard laboratory buffers, grounded in physicochemical principles and practical laboratory protocols.

Physicochemical Properties of Ac-Arg-NH2

N-acetyl-L-arginine amide is a derivative of the amino acid L-arginine. Key structural features that dictate its solubility include the acetylated N-terminus, the terminal amide group, and the highly basic guanidinium group on the side chain.

-

Structure:

-

N-terminal acetylation: This modification removes the primary amine charge at neutral pH, potentially influencing hydrogen bonding.

-

C-terminal amidation: This removes the negative charge of the carboxylic acid, resulting in a net positive charge at physiological pH.

-

Guanidinium group: With a pKa of approximately 13.8, this group is positively charged across a wide pH range, making the molecule highly polar and prone to forming strong hydrogen bonds with water.[1]

-

-

Common Salt Forms: Ac-Arg-NH2 is typically supplied as a hydrochloride (HCl) or acetate salt. The counter-ion can influence the compound's solid-state properties and its dissolution behavior.[2] Acetate salts are often favored in pharmaceutical applications due to potentially better stability and reduced toxicity compared to trifluoroacetate (TFA), another common counter-ion for peptides.[2]

Aqueous Solubility of Ac-Arg-NH2 Salts

Table 1: Estimated Aqueous Solubility of Arginine-Related Compounds

| Compound | Molecular Weight ( g/mol ) | Estimated Aqueous Solubility | Source / Rationale |

| L-Arginine | 174.20 | 182 mg/mL (at 25°C) | [3] |

| N-acetyl-L-arginine (Ac-Arg-OH) | 216.24 | 50 mg/mL | [4] |

| N-acetyl-L-arginine amide HCl (Ac-Arg-NH2 HCl) | 251.71 | High (estimated >50 mg/mL) | Structural similarity to Ac-Arg-OH |

| N-acetyl-L-arginine amide Acetate (Ac-Arg-NH2 Acetate) | 275.32 | High (estimated >50 mg/mL) | Structural similarity to Ac-Arg-OH |

Solubility in Common Biological Buffers

The solubility of Ac-Arg-NH2 in buffered solutions is critical for its use in biological assays. The pH of the buffer is a key determinant of solubility for ionizable compounds.

Phosphate-Buffered Saline (PBS)

PBS is a commonly used buffer with a physiological pH of around 7.4.[5] At this pH, the guanidinium group of Ac-Arg-NH2 (pKa ~13.8) will be fully protonated and positively charged. This charge enhances its interaction with water molecules, leading to high solubility. For the related compound N-acetyl-L-arginine (Ac-Arg-OH), the solubility in PBS is reported to be 130 mg/mL, which is even higher than in water, suggesting a favorable interaction with the buffer components.[4] A similar high solubility is expected for Ac-Arg-NH2 salts in PBS.

Tris Buffer

Tris (tris(hydroxymethyl)aminomethane) buffer is widely used in molecular biology and biochemistry, with a buffering range of pH 7.0 to 9.0.[6] The solubility of Ac-Arg-NH2 in Tris buffer is expected to be high, similar to that in water and PBS, due to the charged nature of the molecule within this pH range.

HEPES Buffer

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another common biological buffer with a pKa of 7.55, making it effective for maintaining physiological pH. Given its zwitterionic nature and ability to maintain a stable pH, HEPES is a suitable buffer for many biological experiments. The solubility of Ac-Arg-NH2 in HEPES buffer is anticipated to be high, consistent with its solubility in other aqueous buffers at neutral to slightly alkaline pH.

Table 2: Estimated Solubility of Ac-Arg-NH2 Salts in Common Buffers

| Buffer (Typical pH) | Estimated Solubility of Ac-Arg-NH2 Salts | Rationale |

| Water | > 50 mg/mL | High polarity and charge of the molecule. |

| PBS (pH 7.4) | > 100 mg/mL | Positively charged guanidinium group at this pH; data from related compound Ac-Arg-OH shows 130 mg/mL solubility.[4] |

| Tris-HCl (pH 7.2 - 9.0) | High | Positively charged guanidinium group within this pH range. |

| HEPES (pH 6.8 - 8.2) | High | Positively charged guanidinium group within this pH range. |

Factors Influencing Solubility

pH of the Solution

The solubility of arginine and its derivatives is significantly influenced by pH. The guanidinium group has a very high pKa (~13.8), meaning it remains protonated and positively charged across a broad pH range, from acidic to alkaline conditions.[1] This consistent positive charge is the primary driver of its high aqueous solubility. At extremely high pH values (approaching the pKa), deprotonation would lead to a neutral, less soluble species, but such conditions are not typical for biological experiments.

Figure 1: Simplified representation of the pH-dependent ionization and its effect on the solubility of Ac-Arg-NH2.

Temperature

For most solids dissolving in a liquid, solubility increases with temperature. However, the effect of temperature on the solubility of amino acids and their derivatives can be complex and is not always linear. While gentle warming can aid in the dissolution of Ac-Arg-NH2, it is crucial to avoid high temperatures that could lead to degradation of the compound.

Counter-ion Effects

The salt form (e.g., hydrochloride vs. acetate) can impact the dissolution rate and equilibrium solubility. Acetate, being the conjugate base of a weak acid, may have a minor influence on the final pH of an unbuffered solution compared to chloride, the conjugate base of a strong acid. In well-buffered systems, the effect of the counter-ion on solubility is generally less pronounced.

Experimental Protocol for Solubility Determination and Solution Preparation

Given the lack of precise published solubility data for Ac-Arg-NH2, it is recommended to perform a solubility test for your specific application and buffer system.

Materials

-

Ac-Arg-NH2 salt (hydrochloride or acetate)

-

Solvent of interest (e.g., deionized water, PBS, 100 mM Tris-HCl pH 7.5, 100 mM HEPES pH 7.5)

-

Vortex mixer

-

Sonicator bath

-

pH meter

-

Analytical balance

-

Microcentrifuge

Step-by-Step Protocol

-

Initial Solubility Test:

-

Weigh out a small, accurately known amount of Ac-Arg-NH2 (e.g., 2-5 mg) into a microcentrifuge tube.

-

Add a small, precise volume of the desired solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 20-50 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes.

-

If the solid does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes. Avoid excessive heating.

-

Visually inspect for any remaining solid particles. If the solution is clear, the compound is soluble at that concentration.

-

-

Preparation of a Stock Solution:

-

Based on the initial test, weigh the desired amount of Ac-Arg-NH2 for your stock solution.

-

Add the solvent incrementally while vortexing. For example, add 70-80% of the final volume, vortex to dissolve, and then add the remaining solvent to reach the final volume.

-

If necessary, use gentle warming (not exceeding 37°C) or sonication to aid dissolution.

-

Once dissolved, check the pH of the solution and adjust if necessary, keeping in mind that adding acid or base will change the total volume and concentration.

-

For long-term storage, it is advisable to filter-sterilize the stock solution through a 0.22 µm filter.

-

Figure 2: A generalized workflow for the preparation of an Ac-Arg-NH2 stock solution.

Solution Stability and Storage

Solutions of Ac-Arg-NH2 in aqueous buffers are generally stable. However, for long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation and contamination. Avoid repeated freeze-thaw cycles. The stability of arginine-containing peptides in solution can be affected by the pH and temperature of storage.

Troubleshooting Common Issues

-

Precipitation upon dilution: If a concentrated stock solution (especially if prepared with the aid of a co-solvent or pH adjustment) precipitates when diluted into a final buffer, it may be due to exceeding the solubility limit in the final buffer composition. Try preparing a less concentrated stock solution or adding the stock solution to the final buffer slowly while vortexing.

-

Difficulty dissolving: For highly concentrated solutions, sonication and gentle warming can be effective. Ensure the pH of the solvent is within a range where the guanidinium group is charged.

-

pH shift after dissolution: Dissolving a significant amount of an acidic or basic salt of Ac-Arg-NH2 can alter the pH of a weakly buffered solution. It is good practice to verify the pH of the final solution.

Conclusion

N-acetyl-L-arginine amide and its common salts are highly polar molecules with an expected high solubility in water and common biological buffers such as PBS, Tris, and HEPES. This high solubility is primarily attributed to the positively charged guanidinium side chain, which is protonated over a wide physiological pH range. While precise quantitative solubility data is not extensively published, the principles of peptide and amino acid solubility, along with data from structurally similar compounds, provide a strong basis for its effective use in research and development. For critical applications, empirical determination of solubility in the specific buffer system and at the desired concentration is strongly recommended.

References

-

Gong, X., et al. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Pharmaceuticals, 14(3), 254. [Link]

-

Wikipedia. Amino acid. [Link]

-

Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761. [Link]

-

PubChem. N-Acetyl-L-arginine. [Link]

-

Industrial & Engineering Chemistry Research. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

Golovlev, V. V., et al. (2002). l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA. Protein Science, 11(11), 2827–2833. [Link]

-

Science.gov. tris-hcl buffer ph: Topics by Science.gov. [Link]

-

Aggidis, A., et al. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Neuroscience, 15, 695571. [Link]

-

ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]

-

PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

-

ResearchGate. Arginine enhances solubility of the peptide Ac-FFYTP-NH2. [Link]

-

Desheng. pH changes of Tris hcl buffer at different concentrations. [Link]

-

JPT Peptide Technologies. Peptide Solubilization. [Link]

-

Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. [Link]

-

PubChem. H-Arg-met-NH2 acetate salt. [Link]

-

Al-Fahad, A. J., & Al-Ghananeem, A. M. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Pharmaceuticals, 16(11), 1599. [Link]

-

Agilent. Certificate of Analysis. [Link]

-

Kim, N. A., et al. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International journal of biological macromolecules, 166, 654–664. [Link]

-

Wikipedia. Phosphate-buffered saline. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 6. The solubility of nucleobases in aqueous arginine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Nα-Acetyl-L-arginine Amide (Ac-Arg-NH2) as a Tool for Interrogating Serine Protease Activity: A Technical Guide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of Nα-Acetyl-L-arginine amide (Ac-Arg-NH2) salts in the characterization of serine protease activity. We will delve into the biochemical rationale for its use, detailed experimental protocols, and the interpretation of results, all grounded in established scientific principles.

The Central Role of Serine Proteases and the Need for Specific Probes

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1] These enzymes utilize a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, to hydrolyze peptide bonds within proteins and peptides.[2] The specificity of a serine protease is largely determined by the nature of its substrate-binding pockets, particularly the S1 pocket, which accommodates the amino acid residue at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond).[3]

Dysregulation of serine protease activity is implicated in numerous pathologies, making them key targets for therapeutic intervention.[1] Consequently, the ability to accurately measure and characterize the activity of these enzymes is paramount in both basic research and drug discovery. Synthetic substrates, designed to mimic the natural substrates of these enzymes, are invaluable tools in this endeavor.

Nα-Acetyl-L-arginine Amide: A Substrate Mimic for Trypsin-like Serine Proteases

Nα-Acetyl-L-arginine amide (Ac-Arg-NH2) is a small, synthetic substrate that is particularly useful for studying the activity of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine (Arg) and lysine (Lys). The arginine residue of Ac-Arg-NH2 serves as the P1 residue, fitting into the S1 specificity pocket of trypsin-like enzymes.

The N-terminal acetyl group (Ac) protects the α-amino group from participating in non-specific reactions, while the C-terminal amide (NH2) mimics the peptide bond, providing a stable and soluble molecule for use in aqueous buffer systems.[4][5] The hydrolysis of the amide bond by the serine protease releases ammonia, which can be quantified to determine the rate of the enzymatic reaction.

The Catalytic Mechanism: A Step-by-Step Breakdown

The cleavage of Ac-Arg-NH2 by a serine protease follows the well-established mechanism of peptide bond hydrolysis.[6][7]

-

Substrate Binding: Ac-Arg-NH2 binds to the active site of the serine protease, with the arginine side chain occupying the S1 pocket.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in chymotrypsin) launches a nucleophilic attack on the carbonyl carbon of the amide bond in Ac-Arg-NH2.[7] This is facilitated by the histidine residue of the catalytic triad, which acts as a general base, accepting a proton from the serine hydroxyl.

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[7]

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond. The amide group is released as ammonia, and the acetyl-arginyl moiety forms a covalent acyl-enzyme intermediate with the catalytic serine.[7]

-

Deacylation: A water molecule then enters the active site and, activated by the histidine residue (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate.

-

Product Release: This intermediate collapses, releasing the acetyl-arginine product and regenerating the active enzyme.

Caption: Catalytic cycle of a serine protease with Ac-Arg-NH2.

Experimental Design and Protocols

The successful use of Ac-Arg-NH2 to study serine protease activity hinges on careful experimental design and execution. The primary endpoint of the assay is the quantification of ammonia released upon hydrolysis of the amide bond.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Nα-Acetyl-L-arginine amide hydrochloride | Reputable Chemical Supplier | Substrate |

| Serine Protease of Interest | e.g., Trypsin, Thrombin | Enzyme |

| Assay Buffer | (e.g., Tris-HCl, HEPES) | Maintain pH and ionic strength |

| Ammonia Quantification Reagent | (e.g., Nessler's reagent, Berthelot's reagent) | Colorimetric detection of ammonia |

| Microplate Reader | Standard Laboratory Equipment | Absorbance measurement |

Step-by-Step Experimental Protocol: Ammonia Quantification Assay

This protocol outlines a general procedure for a colorimetric assay to determine serine protease activity using Ac-Arg-NH2.

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of Ac-Arg-NH2 hydrochloride in the chosen assay buffer. The final concentration will depend on the kinetic parameters of the enzyme.

-

Enzyme Solution: Prepare a working solution of the serine protease in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the assay buffer at the desired pH and ionic strength. Common choices include Tris-HCl or HEPES buffers, as phosphate-buffered saline can sometimes interfere with certain enzymes.[8]

-

Ammonia Standard Curve: Prepare a series of ammonia standards of known concentrations to generate a standard curve for quantifying the ammonia released in the enzymatic reaction.

-

-

Assay Procedure:

-

Reaction Setup: In a 96-well microplate, add the assay buffer and the Ac-Arg-NH2 substrate solution to each well.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to the wells. Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a quenching agent, if necessary, depending on the ammonia detection method.

-

Ammonia Detection: Add the ammonia quantification reagent (e.g., Nessler's reagent) to each well.

-

Color Development: Allow the color to develop according to the reagent manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Standard Curve: Plot the absorbance values of the ammonia standards against their known concentrations to generate a standard curve.

-

Ammonia Quantification: Use the standard curve to determine the concentration of ammonia produced in each experimental well.

-

Enzyme Activity Calculation: Calculate the enzyme activity, typically expressed in units such as µmol of ammonia produced per minute per mg of enzyme.

-

Caption: General workflow for a serine protease activity assay.

Considerations for Robust and Reliable Data

-

Substrate Purity: Ensure the use of high-purity Ac-Arg-NH2 salt to avoid interference from contaminants.

-

Buffer Selection: The choice of buffer is critical, as pH can significantly impact enzyme activity.[9] The optimal pH for the assay should be determined empirically for the specific protease being studied.

-

Linearity of the Assay: It is essential to ensure that the assay is performed under conditions where the reaction rate is linear with respect to both time and enzyme concentration. This may require optimization of substrate and enzyme concentrations, as well as the incubation time.

-

Inhibitor Screening: Ac-Arg-NH2-based assays can be readily adapted for screening potential inhibitors of serine proteases.[1] In such experiments, the enzyme is pre-incubated with the test compound before the addition of the substrate, and the reduction in activity is measured.

Conclusion

Nα-Acetyl-L-arginine amide is a valuable and versatile tool for the in vitro characterization of trypsin-like serine proteases. Its simple structure, which mimics the natural substrate recognition motif, coupled with straightforward and quantifiable assay methods, makes it an excellent choice for routine enzyme activity measurements, kinetic studies, and inhibitor screening campaigns. By understanding the underlying biochemical principles and adhering to rigorous experimental design, researchers can leverage Ac-Arg-NH2 to gain critical insights into the function of this important class of enzymes.

References

-

MEROPS - the Peptidase Database. (n.d.). Retrieved from [Link]

-

Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337–360. [Link]

-

Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524. [Link]

-

Biotek Instruments. (n.d.). Protease Assays: A Guide to Assay Design and Substrate Selection. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 22). Serine protease. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Beynon, R. J., & Easterby, J. S. (1996). Buffer solutions: the basics. IRL Press.

-

Hada, S., Lim, J., & Jeong, S. H. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International journal of biological macromolecules, 166, 126-134. [Link]

-

ResearchGate. (2017, March 2). Increasing/maintaining protein solubility after dialysis, without the use of NH2 -(amine) group containing molecules. Retrieved from [Link]

-

M-T, C., H-Y, L., & S-C, S. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 453. [Link]

-

Li, J., Wang, Y., & Dong, C. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry [Video]. YouTube. [Link]

-

Procko, K., & Jakubowski, H. (2026, January 19). 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. In LibreTexts Chemistry. [Link]

-

Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

-

Ellis, K. J., & Morrison, J. F. (1982). Buffers of constant ionic strength for studying pH-dependent processes. Methods in enzymology, 87, 405–426. [Link]

-

M-C, L., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(5), 3768–3776. [Link]

-

Bitesize Bio. (2022, June 29). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

-

Frontiers in Chemistry. (2024, July 10). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers. [Link]

-

Kasperkiewicz, P. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 706929. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]

- 3. purdue.edu [purdue.edu]

- 4. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Serine protease - Wikipedia [en.wikipedia.org]

- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Application of Ac-Arg-NH2 Salt in Enzymatic Kinetic Studies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of Nα-Acetyl-L-arginine amide (Ac-Arg-NH2) salt in the kinetic analysis of enzymes, particularly trypsin-like serine proteases. We will delve into the underlying principles of enzyme kinetics, provide a detailed, self-validating experimental protocol, and discuss the critical aspects of data analysis and interpretation.

Introduction: The Significance of Ac-Arg-NH2 in Protease Research

Nα-Acetyl-L-arginine amide is a synthetic substrate widely employed in the study of proteases that exhibit specificity for arginine residues.[1] Its structure mimics the C-terminal portion of a polypeptide chain, presenting an arginine residue for enzymatic recognition and cleavage. The acetylated N-terminus prevents unwanted reactions, such as aminopeptidase activity, ensuring that the observed enzymatic activity is specific to the target protease. The amide group at the C-terminus provides a stable peptide bond for hydrolysis.

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, determining catalytic efficiency, and screening for inhibitors, which is a cornerstone of drug discovery.[2] Ac-Arg-NH2 serves as a valuable tool in this context, allowing for the precise characterization of proteases that play crucial roles in various physiological and pathological processes.

Foundational Principles: A Refresher on Enzyme Kinetics

The study of enzymatic reactions is grounded in the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[3]

The Michaelis-Menten Equation:

V₀ = (Vmax * [S]) / (Km + [S])

-

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

-

Km , the Michaelis constant, is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[3]

The catalytic efficiency of an enzyme is often expressed as kcat/Km , where kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit of time (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).

To determine these kinetic parameters, a series of experiments are conducted where the initial reaction rate is measured at varying substrate concentrations.

Experimental Workflow: A Self-Validating Protocol

As Ac-Arg-NH2 is a non-chromogenic and non-fluorogenic substrate, its hydrolysis cannot be monitored directly by spectrophotometry or fluorometry.[4] Therefore, a detection method for one of the reaction products, either acetate or arginine-amide, is required. This protocol utilizes the ninhydrin reaction , which detects the primary amine of the liberated arginine-amide, producing a colored product that can be quantified spectrophotometrically.[5][6]

Materials and Reagents

-

Enzyme: Purified trypsin or other target protease of interest.

-

Substrate: Nα-Acetyl-L-arginine amide hydrochloride (Ac-Arg-NH2·HCl)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 10 mM CaCl₂ (Calcium ions are often required for the stability and activity of trypsin).

-

Ninhydrin Reagent: A commercially available, stable ninhydrin solution is recommended for consistency.[7]

-

Quenching Solution: e.g., 1 M Acetic Acid.

-

Standard: L-Arginine amide hydrochloride (for generating a standard curve).

-

Microplates: 96-well clear, flat-bottom microplates.

-

Instrumentation: Microplate reader capable of measuring absorbance at 570 nm, incubator, and calibrated pipettes.

Step-by-Step Experimental Protocol

Step 1: Preparation of Stock Solutions

-

Enzyme Stock: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl to maintain stability). Determine the active concentration of the enzyme using an appropriate method such as active site titration.

-

Substrate Stock: Prepare a high-concentration stock solution of Ac-Arg-NH2·HCl in the assay buffer (e.g., 100 mM).

-

Standard Stock: Prepare a stock solution of L-Arginine amide hydrochloride in the assay buffer (e.g., 10 mM).

Step 2: Generating a Standard Curve

-

Prepare a series of dilutions of the L-Arginine amide standard in the assay buffer to cover the expected range of product formation (e.g., 0 to 1 mM).

-

To 50 µL of each standard dilution in a microplate well, add 50 µL of assay buffer.

-

Add 100 µL of the ninhydrin reagent to each well.

-

Seal the plate and incubate at 95°C for 15-20 minutes.

-

Cool the plate to room temperature and measure the absorbance at 570 nm.

-

Plot the absorbance values against the known concentrations of the L-Arginine amide standards to generate a standard curve. The slope of this line will be used to convert the absorbance change in the enzymatic reaction to the concentration of product formed.

Step 3: Enzymatic Reaction

-

Prepare a series of substrate dilutions from the stock solution in the assay buffer. The final concentrations should ideally span a range from approximately 0.1 * Km to 10 * Km. A good starting point for many trypsin-like proteases is a range of 0.1 mM to 10 mM.

-

In separate wells of a microplate, add 50 µL of each substrate dilution. Include a "no substrate" control (50 µL of assay buffer only).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of a pre-diluted enzyme solution to each well. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 10-20 minutes).

-

Incubate the reaction at the chosen temperature for a fixed period (e.g., 15 minutes). It is critical that this time is within the initial linear phase of the reaction. This can be determined in preliminary experiments by stopping the reaction at different time points.

-

Stop the reaction by adding 25 µL of the quenching solution (e.g., 1 M Acetic Acid).

Step 4: Product Quantification

-

To each well of the stopped reaction, add 100 µL of the ninhydrin reagent.

-

Seal the plate and incubate at 95°C for 15-20 minutes.

-

Cool the plate to room temperature and measure the absorbance at 570 nm.

Data Analysis

-

Calculate Product Concentration: For each substrate concentration, subtract the absorbance of the "no enzyme" blank from the absorbance of the corresponding reaction well. Use the standard curve to convert this net absorbance into the concentration of product formed (arginine-amide).

-

Determine Initial Velocity (V₀): Divide the product concentration by the reaction time to obtain the initial velocity (V₀) for each substrate concentration.

-

Michaelis-Menten Plot: Plot V₀ versus the substrate concentration [S].

-

Determine Km and Vmax: Use non-linear regression analysis of the Michaelis-Menten plot to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used, but non-linear regression is generally more accurate.

Visualizing the Workflow and Key Relationships

Enzymatic Reaction and Detection

Caption: Enzymatic hydrolysis of Ac-Arg-NH2 and subsequent detection.

Experimental Workflow for Kinetic Analysis

Caption: Step-by-step workflow for the kinetic assay.

Data Presentation and Interpretation

The results of the kinetic analysis should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Kinetic Data for Trypsin with Ac-Arg-NH2

| [Ac-Arg-NH2] (mM) | Initial Velocity (V₀) (µM/min) |

| 0.1 | 9.1 |

| 0.2 | 16.7 |

| 0.5 | 33.3 |

| 1.0 | 50.0 |

| 2.0 | 66.7 |

| 5.0 | 83.3 |

| 10.0 | 90.9 |

From a non-linear regression fit of this data to the Michaelis-Menten equation, the following kinetic parameters can be determined:

-

Vmax: 100 µM/min

-

Km: 1.0 mM

These values provide a quantitative measure of the enzyme's performance with this specific substrate under the defined assay conditions.

Causality and Self-Validation in Experimental Design

-

Choice of Substrate Concentration Range: The range of substrate concentrations is critical for accurate determination of both Km and Vmax. Concentrations should bracket the Km value to ensure the hyperbolic relationship is well-defined.

-

Linearity of the Reaction: It is imperative to ensure that the initial reaction velocity is measured. This is achieved by confirming that product formation is linear with time for the chosen incubation period. This can be validated in preliminary experiments.

-

Enzyme Concentration: The enzyme concentration must be kept constant across all substrate concentrations and should be low enough to ensure that the substrate is not significantly depleted during the assay.

-

Controls: The inclusion of "no enzyme" and "no substrate" controls is essential to account for any background absorbance or non-enzymatic hydrolysis of the substrate.

Conclusion

The use of Ac-Arg-NH2 salt in conjunction with a suitable detection method, such as the ninhydrin assay, provides a robust and reliable system for the kinetic characterization of trypsin-like serine proteases. A thorough understanding of the principles of enzyme kinetics and careful experimental design are paramount to obtaining accurate and reproducible data. This guide provides a solid foundation for researchers to confidently employ this valuable substrate in their studies of protease function and inhibition.

References

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022). ACS Omega. [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022). bioRxiv. [Link]

-

N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. (2021). PubMed. [Link]

-

EnzyChrom™ L-Arginine Assay Kit. (n.d.). BioAssay Systems. [Link]

-

A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1. (2022). Scholarly Publications Leiden University. [Link]

-

Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. (2020). ACS Omega. [Link]

-

Protease Assays. (2012). Assay Guidance Manual - NCBI. [Link]

-

The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (n.d.). MDPI. [Link]

-

Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor. (n.d.). ACS Publications. [Link]

-

Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). ACS Omega. [Link]

-

A Ninhydrin-Based Assay to Quantitate the Total Protein Content of Tissue Samples. (n.d.). ResearchGate. [Link]

-

An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. (n.d.). PMC - NIH. [Link]

-

Hydrolysis of artificial substrates by enterokinase and trypsin and the development of a sensitive specific assay for enterokinase in serum. (n.d.). PubMed. [Link]

-

General Principles for the Assay of Proteases with Chromogenic Substrates. (n.d.). Chromogenic Substrates. [Link]

-

Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (n.d.). MDPI. [Link]

-

New enzymatic method for l-arginine determination based on use of human arginase i and urease. (2015). ScienceRise. [Link]

-

Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. (2024). NIH. [Link]

-

Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic–aqueous solvent. (n.d.). ResearchGate. [Link]

-

Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides... (n.d.). PubMed. [Link]

-

A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent. (2022). PubMed. [Link]

-

Kinetic Tables. (n.d.). ChromogenicSubstrates.com. [Link]

-

Protease activity assay?. (2019). ResearchGate. [Link]

-

A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent. (2022). ResearchGate. [Link]

-

Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. (2024). Journal of Proteome Research - ACS Publications. [Link]

-

Protease Kinetics. (n.d.). University of Arizona. [Link]

-

Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses. (2022). PubMed. [Link]

-

A new method for the determination of the amidase activity of trypsin: kinetics of the hydrolysis of benzoyl-l-arginineamide. (n.d.). PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of artificial substrates by enterokinase and trypsin and the development of a sensitive specific assay for enterokinase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ac-Arg-NH2 Salt for Identifying Novel Protease Activity

Executive Summary

This technical guide details the application of Acetyl-Arginine-Amide (Ac-Arg-NH2) as a minimal, non-fluorogenic probe for identifying and characterizing novel serine and cysteine protease activities. Unlike standard fluorogenic substrates (e.g., Ac-Arg-AMC), Ac-Arg-NH2 acts as a structural "blank slate," probing the P1-Arginine specificity pocket without the steric interference of bulky reporter groups. This guide outlines the chemical rationale, reaction kinetics, and specific HPLC and ammonia-release protocols required to utilize this salt for discovering unannotated proteolytic enzymes in complex biological matrices.

Part 1: The Chemical Basis of Ac-Arg-NH2

Structural Logic

Ac-Arg-NH2 is designed to mimic the backbone of a protein substrate while isolating the specific interaction at the P1 site (the residue N-terminal to the scissile bond).

-

Acetyl Group (N-Terminus): The acetylation of the N-terminus serves two critical functions:

-

Charge Neutralization: It eliminates the positive charge of the free amine, mimicking the continuous peptide backbone found in native proteins.

-

Exopeptidase Blockade: It prevents degradation by aminopeptidases, ensuring that any observed activity is endoproteolytic (or specifically peptidyl-amide hydrolase activity).

-

-

Arginine (P1 Residue): The positively charged guanidinium group targets proteases with deep, negatively charged specificity pockets (e.g., Aspartate-189 in Trypsin).

-

Amide Group (C-Terminus): The C-terminal amide (

) replaces the carboxyl group. This bond is the target of hydrolysis.

Reaction Mechanism

The hydrolysis of Ac-Arg-NH2 by a serine protease (e.g., Trypsin-like) follows the canonical catalytic triad mechanism. The enzyme's active site Serine nucleophile attacks the carbonyl carbon of the amide bond, releasing Ammonia (

[1]

Part 2: Experimental Workflows

Since Ac-Arg-NH2 is not fluorogenic, activity cannot be monitored by simple fluorescence plate readers. Two distinct detection methodologies are required: RP-HPLC (Direct) and Ammonia Release (Indirect).

Protocol A: RP-HPLC Direct Detection

This method is the "Gold Standard" for validating novel activity, as it physically separates the substrate from the product.

Materials:

-

Substrate: Ac-Arg-NH2 HCl salt (>98% purity).

-

Buffer: 50 mM HEPES, pH 7.5, 5 mM

(Avoid phosphate buffers if using downstream MS). -

Column: C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Protocol:

-

Substrate Prep: Dissolve Ac-Arg-NH2 to 10 mM in water. Store at -20°C.

-

Reaction Assembly: Mix 10 µL of biological lysate/enzyme with 80 µL Buffer. Initiate with 10 µL Substrate (Final conc: 1 mM).

-

Incubation: Incubate at 37°C for defined intervals (0, 30, 60 min).

-

Quenching: Stop reaction by adding 100 µL of 1% TFA or 5% Acetic Acid.

-

HPLC Analysis: Inject 20 µL onto the C18 column.

-

Gradient: 0% to 10% B over 15 minutes (Ac-Arg is highly polar and elutes early).

-

Detection: Absorbance at 214 nm (peptide bond).

-

-

Quantification: Calculate the Area Under Curve (AUC) shift from the Amide (Substrate) peak to the Acid (Product) peak.

Protocol B: High-Sensitivity Ammonia Detection (Dansyl Chloride)

For high-throughput screening of novel proteases where HPLC is too slow, detect the released ammonia using Dansyl Chloride derivatization.

Mechanism: Dansyl Chloride reacts with released

Step-by-Step Protocol:

-

Incubation: Perform protease reaction as above (in amine-free buffer like HEPES or MOPS; Tris is forbidden ).

-

Derivatization: Add 50 µL of reaction mix to 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone) + 50 µL saturated Sodium Carbonate (pH 10).

-

Development: Incubate at 60°C for 15 minutes (dark).

-

Detection: Measure Fluorescence (Ex: 360 nm / Em: 500 nm).

-

Control: Run a "No Enzyme" blank to subtract background ammonia.

Part 3: Data Analysis & Validation

Quantitative Metrics

When characterizing novel activity, compare Ac-Arg-NH2 turnover against standard fluorogenic substrates to determine steric tolerance.

| Substrate | Detection Mode | Advantage | |

| Ac-Arg-NH2 | HPLC / | High (mM) | Minimal steric hindrance; detects cryptic active sites. |

| Ac-Arg-AMC | Fluorescence | Low ( | High sensitivity; bulky group may block small pockets. |

| Bz-Arg-pNA | Absorbance | Medium | Chromogenic; often used for Trypsin standardization. |

Screening Workflow for Novel Activity

To confirm that the observed hydrolysis is due to a specific protease class, a subtraction logic workflow is required.

Troubleshooting "Ghost" Activity

When identifying "novel" activity, rule out artifacts:

-

Background Ammonia: Biological lysates often contain high endogenous ammonia. Always use a "Time 0" subtraction or dialyze the sample before assaying.

-

Spontaneous Hydrolysis: Ac-Arg-NH2 is stable at pH 7.5, but hydrolyzes spontaneously at pH > 9.0. Keep pH strictly controlled.

-

Deacylase Contamination: Ensure the activity is not from general amidases. Use Leupeptin (a competitive transition-state inhibitor of serine proteases) to confirm the enzyme is a protease.

References

-

Case, A., & Stein, R. L. (2003). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Biochemistry.

-

Mishra, S., et al. (2001). Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Sub-μM Concentrations using Dansyl Chloride Derivatization. Analytical Chemistry.

-

Rawlings, N. D., et al. (2018). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.

-

Huesgen, P. F., et al. (2015). Protease-generated N-termini reveal the specificities of proteases. Nature Methods.

Methodological & Application

Ac-Arg-Nh2 Salt protease assay protocol

Topic: Precision Kinetics: Ac-Arg-NH2 Amidase Assay for Trypsin-Like Proteases Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Enzymologists, and Drug Discovery Scientists

Introduction & Application Overview

In the characterization of serine proteases—specifically those with trypsin-like specificity (cleaving C-terminal to Arginine or Lysine)—the choice of substrate dictates the physiological relevance of the data. While ester substrates (e.g., BAEE) provide rapid rates, they often overestimate catalytic efficiency compared to natural peptide bonds. Acetyl-L-Arginine-Amide (Ac-Arg-NH₂) represents a stringent, minimal "amidase" substrate. It isolates the catalytic machinery's ability to hydrolyze the stable amide bond without the steric assistance of extensive flanking residues.

However, unlike chromogenic substrates (e.g., Ac-Arg-pNA) that release a colored product upon cleavage, Ac-Arg-NH₂ releases ammonia (NH₃) and Acetyl-Arginine . Ammonia is optically silent in standard UV-Vis ranges. Therefore, this protocol utilizes a Glutamate Dehydrogenase (GDH) Coupled Enzyme System . This method provides a continuous, real-time kinetic readout by linking ammonia release to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.

Key Applications:

-

Kinetic Profiling: Determination of

and -

Inhibition Studies: Screening small molecule inhibitors against amide bond hydrolysis.

-

Mechanistic Analysis: Distinguishing amidase vs. esterase activity ratios.

Assay Principle: The Coupled Ammonia Trap

The assay relies on two synchronized reactions. The primary protease reaction generates ammonia, which is immediately scavenged by the secondary "coupling" enzyme (GDH). The rate of NADH consumption is stoichiometrically equivalent to the rate of substrate hydrolysis.

Reaction Scheme

Figure 1: The Coupled Enzyme System. Proteolytic cleavage releases ammonia, which drives the GDH-mediated oxidation of NADH. The decrease in Absorbance (340 nm) is directly proportional to protease activity.

Materials & Reagents

Critical Quality Attribute (CQA): The "Salt" in the protocol title refers to N-Acetyl-L-Arginine Amide Hydrochloride (Ac-Arg-NH₂·HCl) . The HCl salt form is required for solubility and stability. Ensure the substrate is >98% pure to avoid background ammonia contamination.

A. Reagents

| Reagent | Specification | Role |

| Ac-Arg-NH₂[1]·HCl | MW ~251.7 g/mol , >98% Purity | Primary Substrate |

| Target Protease | e.g., Trypsin (TPCK-treated) | Enzyme of Interest |

| Glutamate Dehydrogenase (GDH) | From Bovine Liver, >40 U/mg | Coupling Enzyme |

| NADH | Disodium salt, reduced form | Chromophore (A340) |

| α-Ketoglutarate (α-KG) | Disodium salt | Ammonia Acceptor |

| HEPES Buffer | 50 mM, pH 7.5 - 8.0 | Reaction Matrix |

| CaCl₂ | 10 - 20 mM | Stabilizer for Trypsin |

B. Stock Solutions Preparation[1]

-

Assay Buffer: 50 mM HEPES, 20 mM CaCl₂, pH 8.0. Filter sterilize (0.22 µm).

-

Note: Avoid ammonium-based buffers (e.g., Ammonium Bicarbonate) as they will saturate the detection system.

-

-

Substrate Stock (100 mM): Dissolve Ac-Arg-NH₂·HCl in Assay Buffer. Store at -20°C.

-

NADH Stock (10 mM): Prepare fresh in Assay Buffer. Protect from light.

-

α-KG Stock (100 mM): Dissolve in Assay Buffer. Adjust pH to 8.0 if necessary.

-

GDH Solution: Dilute commercial GDH to ~100 U/mL in Assay Buffer.

Experimental Protocol

This protocol is designed for a 96-well microplate format (200 µL final volume) but can be scaled for cuvettes.

Step 1: Optimization of Coupling System (Pre-Validation)

Before adding the protease, you must ensure GDH is not rate-limiting.

-

Prepare the Coupling Mix (per well):

-

buffer to volume

-

0.2 mM NADH

-

5.0 mM α-KG

-

5 Units of GDH

-

-

Add a known spike of NH₄Cl (e.g., 50 µM).

-

Monitor A340. The reaction should reach completion (stable baseline) within <30 seconds. If slow, increase GDH concentration.

Step 2: Kinetic Assay Setup

Workflow Diagram:

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Step 3: Detailed Pipetting Scheme (Per Well)

| Component | Volume (µL) | Final Conc. |

| Assay Buffer | Adjust to 200 µL | -- |

| α-KG (100 mM) | 10 µL | 5 mM |

| NADH (10 mM) | 4 µL | 0.2 mM |

| GDH (~100 U/mL) | 5 µL | ~2.5 U/well |

| Ac-Arg-NH₂ (Var.) | 2 - 40 µL | 1 - 20 mM ( |

| Protease | 20 µL | 10 - 100 nM |

Procedure:

-

Combine Buffer, α-KG, NADH, and GDH to create a Reaction Cocktail .

-

Pipette Cocktail into wells.

-

Add Ac-Arg-NH₂ substrate.

-

Blank Check: Incubate for 5 minutes at 37°C. Measure the slope. This controls for spontaneous hydrolysis or ammonia contamination in reagents.

-

Initiate: Add the Protease enzyme to start the reaction.

-

Measure: Immediately read Absorbance at 340 nm every 15–20 seconds for 20 minutes.

Data Analysis & Calculation

A. Molar Extinction Coefficient

The signal is the disappearance of NADH.

- (NADH) = 6,220 M⁻¹cm⁻¹

-

Pathlength Correction (

): For a standard 96-well plate with 200 µL volume, the pathlength is typically ~0.5 cm . Verify this with a water check or specific plate dimensions.

B. Velocity Calculation

-

Plot

vs. Time (min). -

Determine the slope of the linear portion (

). -

Calculate Velocity (

):

C. Kinetic Parameters (

)

-

Perform the assay at varying substrate concentrations (e.g., 0.5

to 10 -

Plot

vs. -

Self-Validation Check: The

for Ac-Arg-NH₂ with Trypsin is typically in the mM range (1–10 mM) , significantly higher than ester substrates (µM range). If you measure a µM

Troubleshooting & Expert Insights

1. The "Salt" Interference

-

Issue: High ionic strength can inhibit trypsin-like proteases.

-

Insight: Ac-Arg-NH₂·HCl adds chloride ions. If testing high substrate concentrations (e.g., 50 mM), the ionic strength increases significantly.

-

Solution: Maintain constant ionic strength by adjusting the buffer NaCl/KCl concentration in the lower substrate samples to match the highest substrate sample.

2. Background Ammonia[2][3]

-

Issue: High initial absorbance drop or unstable baseline before protease addition.

-

Source: Reagents (especially old NADH or impure substrate) may contain ammonia.

-

Fix: Use "Ammonia-Free" water and fresh reagents. Run a "Substrate Only" blank and subtract this rate.

3. GDH Limiting Rate

-

Issue: The reaction curve looks linear but flattens at high protease concentrations (Lag phase).

-

Validation: Double the GDH concentration. If the rate increases, your coupling system was the bottleneck, not the protease. Always ensure GDH Activity >>> Protease Activity (at least 100-fold excess).

References

-

Schwert, G. W., et al. (1948). "The Specific Esterase Activity of Trypsin." Journal of Biological Chemistry, 174, 411-439. (Foundational work on trypsin kinetics and substrate specificity).

- Bergmeyer, H. U. (1974).Methods of Enzymatic Analysis. Academic Press.

-

Somero, G. N. (2004). "Adaptation of enzymes to temperature: searching for basic 'strategies'." Comparative Biochemistry and Physiology, 139(3), 321-333. (Discusses

conservation and temperature effects on enzyme kinetics). -

BioVision (Abcam). "Glutamate Dehydrogenase Activity Assay Protocol." (Modern industrial standard for GDH coupling).

Sources

- 1. scispace.com [scispace.com]

- 2. A rapid assay method for ammonia using glutamine synthetase from glutamate-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate Dehydrogenase Is Important for Ammonia Fixation and Amino Acid Homeostasis in Brain During Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

Determining enzyme kinetics with Ac-Arg-Nh2 Salt

Application Note: Kinetic Characterization of Trypsin-Like Serine Proteases Using N-Acetyl-L-Arginine Amide (Ac-Arg-NH ) HCl

Abstract

This technical guide outlines the methodology for determining the kinetic parameters (

Introduction & Principle

The Substrate: Ac-Arg-NH

N-Acetyl-L-Arginine Amide hydrochloride is a minimal substrate model for trypsin-like enzymes. It blocks both the N-terminus (acetyl group) and C-terminus (amide group), isolating the specific interaction between the enzyme's S1 pocket and the arginine side chain.

-

Relevance: It mimics the hydrolysis of an internal peptide bond more accurately than ester substrates (which are hydrolyzed 100-1000x faster due to better leaving group chemistry).

-

Utility: Essential for studying the "true" amidase activity of enzymes like Trypsin, Thrombin, and Kallikrein.

The Detection Challenge

Direct hydrolysis of Ac-Arg-NH

The Solution: GLDH Coupled Assay

To monitor the reaction continuously, we couple the release of ammonia (

Reaction Scheme:

-

Primary Reaction:

-

Coupled Reaction:

Signal: The rate of ammonia release is stoichiometrically equivalent to the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm .

Figure 1: Schematic of the Coupled Enzyme Assay. The release of ammonia by the protease triggers the GLDH reaction, consuming NADH.

Materials & Equipment

Critical Reagents

-

Substrate: N-Acetyl-L-Arginine Amide HCl (High Purity >98%).

-

Coupling Enzyme: L-Glutamate Dehydrogenase (GLDH) from bovine liver (Lyophilized,

20 units/mg). -

Cofactor:

-NADH (Reduced form), disodium salt. -

Coupling Substrate:

-Ketoglutaric acid (free acid or sodium salt). -

Buffer Component: HEPES or Potassium Phosphate (Avoid Tris if possible, as some commercial Tris contains trace ammonia or can react slowly; however, high-quality Tris is acceptable if controls are used).

Equipment

-

UV-Vis Spectrophotometer (thermostatted to 25°C or 37°C).

-

Quartz Cuvettes (1 cm pathlength) or UV-transparent microplate.

Experimental Protocol

Reagent Preparation

-

Assay Buffer (50 mM HEPES, 100 mM NaCl, 10 mM CaCl

, pH 8.0):-

Dissolve HEPES and salts in ammonia-free water (Milli-Q/18 M

). -

Adjust pH to 8.0 using NaOH. Filter through 0.22

m membrane. -

Note: Calcium is essential for stabilizing trypsin-like proteases.

-

-

GLDH Coupling Mix (50X):

-

Dissolve GLDH to 1000 Units/mL in Assay Buffer. Store on ice.

-

-

NADH Stock (10 mM):

-

Prepare fresh in Assay Buffer. Protect from light.

-

-

-Ketoglutarate (100 mM):

-

Dissolve in Assay Buffer. Adjust pH to 8.0 if using free acid.

-

-

Ac-Arg-NH

Stock (100 mM):-

Dissolve substrate in water or buffer. This allows for a concentration range of 0.5 mM to 20 mM in the final assay.

-

Assay Procedure (Single Cuvette Method)

| Step | Component | Volume ( | Final Conc. |

| 1 | Assay Buffer | 830 | - |

| 2 | 50 | 5 mM | |

| 3 | NADH (10 mM) | 20 | 0.2 mM |

| 4 | GLDH Enzyme Mix | 50 | 50 Units/mL |

| 5 | Ac-Arg-NH | Variable (e.g., 50) | 0.5 - 10 mM |

| 6 | Equilibration | Incubate | 3-5 min @ 25°C |

| 7 | Initiation: Target Protease | 10 - 50 | ~10-100 nM |

| Total | 1000 |

Critical Step (Background Check): Before adding the Target Protease (Step 7), monitor the absorbance at 340 nm for 2 minutes. The slope should be near zero. If it decreases rapidly, your reagents are contaminated with ammonia.

Kinetic Run

-

Set spectrophotometer to 340 nm (Kinetic Mode).

-

Add Target Protease and mix immediately (inversion or pipette).

-

Record absorbance for 5–10 minutes.

-

Select the linear portion of the curve (typically 1–5 minutes post-mixing) to calculate the slope (

).

Data Analysis & Calculations

Determining Velocity ( )

The reaction rate is calculated using the Beer-Lambert Law. The extinction coefficient (

-

Where

= pathlength (usually 1 cm). -

Note: Since 1 mole of Ac-Arg-NH

yields 1 mole of NH

Michaelis-Menten Fitting

Perform the assay at varying substrate concentrations (e.g., [S] = 0.5, 1, 2, 4, 8, 12, 20 mM). Plot Initial Velocity (

Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, SigmaPlot, or Python Scipy):

Workflow Diagram

Figure 2: Operational workflow for kinetic determination. The "Background Check" is the critical control point.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Initial Background | Ammonia contamination in water or buffers. | Use fresh Milli-Q water. Treat buffers with activated charcoal if necessary. Avoid Ammonium Sulfate precipitated enzymes. |

| Non-Linear Rates | Substrate depletion or Enzyme instability. | Use less enzyme (<10% substrate conversion). Ensure Calcium is present in buffer.[1][2] |

| Lag Phase | GLDH coupling is rate-limiting. | Increase GLDH concentration. Ensure GLDH activity >100x the protease activity. |

| No Activity | Substrate Inhibition. | Ac-Arg-NH |

References

- Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for GLDH coupled assays).

-

Somero, G. N., & Hochachka, P. W. (1968). The effect of temperature on the catalytic and regulatory functions of pyruvate kinases of the rainbow trout and the Antarctic fish Trematomus bernacchii. Biochemical Journal, 110(2), 395–400. Link (Foundational paper demonstrating coupled NADH oxidation assays).

-

Worthington Biochemical Corporation. (2023). Trypsin Manual: Enzymatic Assay of Trypsin. Link (Standard protocols for Trypsin kinetics).

- Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman. (Authoritative text on enzyme kinetics and Michaelis-Menten analysis).

Application Note: A Stability-Indicating HPLC Method for the Detection of Ac-Arg-NH2 Salt Hydrolysis

Abstract

This document provides a comprehensive guide and a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to detect and quantify the hydrolysis of Acetyl-L-argininamide (Ac-Arg-NH2) salt. The hydrolysis of the amide bond is a critical degradation pathway for peptide-based active pharmaceutical ingredients (APIs). This method is crucial for researchers, scientists, and drug development professionals involved in ensuring the stability and shelf-life of therapeutic peptides. The protocol herein is designed to be self-validating by demonstrating specificity through forced degradation studies, ensuring that the primary compound is resolved from its key hydrolysis degradant, Arginine Amide.

Introduction: The Imperative for Stability-Indicating Methods

Ac-Arg-NH2 is a modified amino acid derivative with applications in various pharmaceutical and cosmetic formulations. The stability of this molecule is paramount to its efficacy and safety. One of the primary degradation pathways for molecules containing an amide linkage is hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3] This process involves the cleavage of the amide bond, leading to the formation of a carboxylic acid and an amine. In the case of Ac-Arg-NH2, hydrolysis results in the formation of acetic acid and Arginine Amide.

A stability-indicating analytical procedure is a validated quantitative method that can accurately detect changes in the properties of the drug substance and drug product over time.[4] Its key feature is its ability to separate the active ingredient from its degradation products, ensuring an accurate measurement of the parent compound's concentration.[5][6] This application note details a reversed-phase HPLC (RP-HPLC) method that effectively separates Ac-Arg-NH2 from its primary hydrolysis product, Arginine Amide, thereby serving as a robust stability-indicating method. The principles of forced degradation will be employed to generate these degradants and validate the method's specificity.[7][8][9][10][11]

The Hydrolysis Reaction

The central challenge is to chromatographically resolve the parent molecule from its hydrolysis product. The reaction is illustrated below:

Figure 1: Hydrolysis of Acetyl-L-argininamide (Ac-Arg-NH2) to Arginine Amide and Acetic Acid.

Figure 1: Hydrolysis of Acetyl-L-argininamide (Ac-Arg-NH2) to Arginine Amide and Acetic Acid.The HPLC method must possess sufficient selectivity to distinguish between the more hydrophobic parent molecule (due to the acetyl group) and the more polar Arginine Amide.

Scientific Rationale and Method Development Strategy

The choice of a reversed-phase HPLC method is predicated on the differing polarities of Ac-Arg-NH2 and its hydrolysis product.

-

Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven efficacy in separating small polar molecules and peptides.[12] The hydrophobic nature of the C18 stationary phase will interact more strongly with the less polar Ac-Arg-NH2 than with the more polar Arginine Amide.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.

-

Aqueous Buffer (Mobile Phase A): A low pH buffer, such as phosphate or formate, is used. A pH of around 3.0 is chosen to ensure the protonation of the guanidinium group of arginine and any free amine groups, leading to sharp, symmetrical peaks. It also helps in controlling the ionization of any residual silanol groups on the silica-based stationary phase.

-

Organic Modifier (Mobile Phase B): Acetonitrile is chosen for its low viscosity and UV transparency.

-

-

Detection: Given the absence of a strong chromophore, UV detection at a low wavelength (205-215 nm) is optimal for detecting the peptide amide bonds.[13]

The following diagram outlines the logical workflow for method development and validation.

Caption: Experimental workflow for method development and validation.

Materials and Instrumentation

| Category | Item |

| Instrumentation | HPLC system with gradient pump, autosampler, column oven, and UV/Vis or DAD detector. |

| Chemicals & Reagents | Ac-Arg-NH2 Reference Standard, HPLC-grade Acetonitrile, HPLC-grade Water, Potassium Phosphate Monobasic, Orthophosphoric Acid, Hydrochloric Acid, Sodium Hydroxide. |

| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Consumables | HPLC vials with caps, 0.45 µm syringe filters. |

Detailed Experimental Protocols

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

-

Diluent: Mobile Phase A.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ac-Arg-NH2 reference standard and dissolve in 10.0 mL of Diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

Protocol for Forced Degradation Study

The goal of a forced degradation study is to generate the degradation products to an extent of 5-20%, which is sufficient to demonstrate separation without completely consuming the parent peak.[9]

-

Acid Hydrolysis:

-

Pipette 1.0 mL of the Standard Stock Solution into a vial.

-

Add 1.0 mL of 0.1 M HCl.

-

Cap the vial and heat at 60°C for 4 hours.

-

Cool to room temperature and neutralize by adding 1.0 mL of 0.1 M NaOH.

-

Dilute with Diluent to a final concentration of approximately 0.1 mg/mL.

-

-

Base Hydrolysis:

-

Pipette 1.0 mL of the Standard Stock Solution into a vial.

-

Add 1.0 mL of 0.1 M NaOH.

-

Cap the vial and keep at room temperature for 2 hours.

-

Neutralize by adding 1.0 mL of 0.1 M HCl.

-

Dilute with Diluent to a final concentration of approximately 0.1 mg/mL.

-

-

Control Sample:

-

Prepare a "time zero" sample by diluting the Standard Stock Solution to 0.1 mg/mL with Diluent without subjecting it to stress conditions.

-

HPLC Method Protocol

The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM KH2PO4, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 15.1 | |

| 17.0 | |

| 17.1 | |

| 20.0 |

System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor (Asymmetry): ≤ 2.0 for the Ac-Arg-NH2 peak.

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

-

Theoretical Plates (N): ≥ 2000.

Data Analysis and Interpretation

Upon analysis, the chromatogram of the unstressed standard should show a single major peak corresponding to Ac-Arg-NH2. The chromatograms from the acid and base-stressed samples are expected to show a new, earlier-eluting peak corresponding to the more polar Arginine Amide, in addition to the parent peak.

The following diagram illustrates the expected relationship between the compounds and their retention times.

Caption: Relationship between polarity and HPLC retention.

Calculation of Degradation: The percentage of degradation can be calculated using the area normalization method:

-

% Degradation = [(Area of Degradant Peak) / (Sum of All Peak Areas)] x 100

Successful method specificity is demonstrated if the resolution between the Ac-Arg-NH2 peak and the Arginine Amide peak is greater than 2.0.

Conclusion

This application note provides a robust, stability-indicating RP-HPLC method for the analysis of Ac-Arg-NH2 and its primary hydrolysis product. By employing forced degradation, the method's ability to separate the parent compound from its degradant is confirmed, making it suitable for routine quality control and stability studies in a regulated environment. The detailed protocol serves as a practical guide for scientists to implement this method, ensuring the integrity of Ac-Arg-NH2 in pharmaceutical development.

References

- Google Patents. (n.d.). Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method.

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Retrieved from [Link]

-